molecular formula C13H17BrO2 B8542597 Benzyl 2-bromo-4-methylpentanoate CAS No. 60335-50-4

Benzyl 2-bromo-4-methylpentanoate

Cat. No.: B8542597
CAS No.: 60335-50-4
M. Wt: 285.18 g/mol
InChI Key: RLJKUDNBCZBFOF-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-4-methylpentanoate is an organobromine ester featuring a benzyl ester group, a bromine atom at the second carbon, and a methyl substituent at the fourth position of a pentanoate backbone. The bromine atom and ester group suggest reactivity in nucleophilic substitution or elimination reactions, while the branched methyl group may influence steric hindrance and solubility.

Properties

CAS No.

60335-50-4

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

benzyl 2-bromo-4-methylpentanoate

InChI

InChI=1S/C13H17BrO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

RLJKUDNBCZBFOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares Benzyl 2-bromo-4-methylpentanoate with Methyl 2-bromo-4-phenylbutanoate () and Benzyl Alcohol (), focusing on molecular features and inferred properties:

Property This compound Methyl 2-bromo-4-phenylbutanoate Benzyl Alcohol
Molecular Formula C₁₃H₁₇BrO₂ (inferred) C₁₁H₁₃BrO₂ C₇H₈O
Average Mass (Da) ~301.2 (calculated) 257.127 108.14
Ester Group Benzyl Methyl N/A (primary alcohol)
Substituents Bromine (C2), methyl (C4) Bromine (C2), phenyl (C4) Hydroxyl group
Backbone Chain Length Pentanoate (5 carbons) Butanoate (4 carbons) N/A
Key Reactivity Likely SN2/elimination; ester hydrolysis SN2 reactions; ester hydrolysis Oxidation to benzaldehyde
Lipophilicity High (benzyl group) Moderate (methyl ester) Moderate
Toxicological Profile Potential hydrolysis to benzyl alcohol Limited data; phenyl group may alter metabolism Known irritant; metabolic conversion to hippuric acid

Detailed Analysis

Ester Group Influence: The benzyl ester in the target compound increases lipophilicity compared to the methyl ester in Methyl 2-bromo-4-phenylbutanoate. This difference could enhance membrane permeability in biological systems or alter solubility in organic solvents . Benzyl esters are typically more resistant to hydrolysis than methyl esters under acidic conditions but may cleave under basic or enzymatic conditions, releasing benzyl alcohol—a compound with documented irritant and metabolic effects .

The phenyl group in Methyl 2-bromo-4-phenylbutanoate may engage in π-π interactions, influencing crystallization behavior or binding affinity in catalytic processes .

Backbone Length: The pentanoate chain (5 carbons) in the target compound vs. the butanoate (4 carbons) in the analog may affect conformational flexibility. Longer chains could increase van der Waals interactions in nonpolar environments.

Toxicity and Metabolism: this compound may hydrolyze to release benzyl alcohol, which is metabolized to hippuric acid in humans but has been associated with respiratory and dermal toxicity in high doses . Methyl 2-bromo-4-phenylbutanoate’s phenyl group might lead to bioaccumulation concerns, though specific toxicological data are lacking .

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